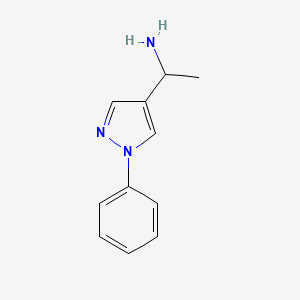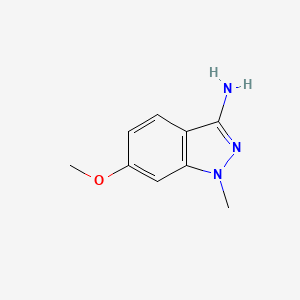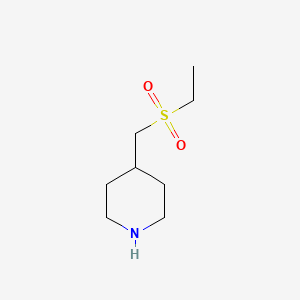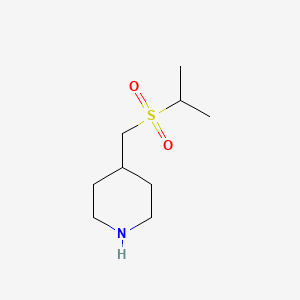
1-(1-Phenyl-1H-pyrazol-4-YL)ethanamin
Übersicht
Beschreibung
“1-(1-Phenyl-1H-pyrazol-4-YL)ethanamine” is a chemical compound with the molecular formula C11H13N3 . It has a molecular weight of 187.24 and 223.70 g/mol . The IUPAC name for this compound is 1-(1-phenyl-1H-pyrazol-4-yl)ethanamine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine have been synthesized by a cyclo-condensation reaction of 2-bromo-1-(1,3-diphenyl-1H-pyrazol-4-yl)ethanone with N-aryl thiourea .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3/c1-9(12)10-7-13-14(8-10)11-5-3-2-4-6-11/h2-9H,12H2,1H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms.Physical And Chemical Properties Analysis
The compound has a molecular weight of 223.70 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound also has a rotatable bond count of 2 .Wirkmechanismus
Result of Action
The molecular and cellular effects of 1-(1-Phenyl-1H-pyrazol-4-YL)ethanamine’s action are currently unknown . Understanding these effects is essential for predicting the compound’s potential therapeutic applications and side effects.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with targets . .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(1-Phenyl-1H-pyrazol-4-YL)ethanaminezole in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. In addition, 1-(1-Phenyl-1H-pyrazol-4-YL)ethanaminezole is a relatively inexpensive compound, which makes it an attractive option for laboratory experiments. However, 1-(1-Phenyl-1H-pyrazol-4-YL)ethanaminezole is not always the most suitable compound for laboratory experiments, as it may not be the most effective compound for certain applications.
Zukünftige Richtungen
1-(1-Phenyl-1H-pyrazol-4-YL)ethanaminezole has a wide variety of potential applications in scientific research. In the future, 1-(1-Phenyl-1H-pyrazol-4-YL)ethanaminezole could be used to study the effects of different drugs on the human body, as well as the biochemical and physiological effects of different compounds. In addition, 1-(1-Phenyl-1H-pyrazol-4-YL)ethanaminezole could be used to study the effects of different compounds on the nervous system, as well as to study the effects of different compounds on the immune system. Furthermore, 1-(1-Phenyl-1H-pyrazol-4-YL)ethanaminezole could be used to study the effects of different compounds on cancer cells, as well as to study the effects of different compounds on the cardiovascular system. Finally, 1-(1-Phenyl-1H-pyrazol-4-YL)ethanaminezole could be used to study the effects of different compounds on the endocrine system, as well as to study the effects of different compounds on the reproductive system.
Wissenschaftliche Forschungsanwendungen
1-(1-Phenyl-1H-pyrazol-4-YL)ethanamin: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen: This compound ist eine chemische Verbindung mit potenziellen Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung. Im Folgenden finden Sie eine detaillierte Analyse von sechs einzigartigen Anwendungen:
Entwicklung antimikrobieller Mittel
Diese Verbindung wurde auf ihre potenzielle Verwendung bei der Synthese neuer antimikrobieller Mittel untersucht. Der Strukturbaustein von this compound kann in größere Moleküle eingebaut werden, um deren Aktivität gegen Bakterien und Pilze zu verstärken .
Zwischenprodukt in der organischen Synthese
Es dient als Zwischenprodukt in der organischen Synthese, insbesondere bei der Bildung von Azomethinderivaten mit potenziellen pharmakologischen Aktivitäten .
Forschung zur Entzündungshemmung
Derivate dieser Verbindung wurden auf ihre entzündungshemmenden Eigenschaften untersucht, was zur Entwicklung neuer entzündungshemmender Medikamente führen könnte .
Chemische Forschung und Ausbildung
Als Reagenz wird es in der chemischen Forschung und in Ausbildungslaboren verwendet, um chemische Reaktionen und Synthesetechniken zu demonstrieren .
Analytische Chemie
In der analytischen Chemie kann es als Standard- oder Referenzverbindung verwendet werden, wenn Instrumente kalibriert oder neue analytische Methoden entwickelt werden.
Jedes Anwendungsfeld bietet eine einzigartige Gelegenheit für weitere Erkundungen und Entwicklungen unter Verwendung von this compound. Die Vielseitigkeit der Verbindung unterstreicht ihren Wert in der wissenschaftlichen Forschung.
Für detailliertere Informationen zu jeder Anwendung verweisen wir auf die angegebenen Referenzen.
Synthesis and antimicrobial activities of some new 5-((3-(aryl)-1 … - Springer Synthesis and antimicrobial studies of azomethine and N … - Springer Anti-inflammatory effect of a new piperazine derivative: (4 … - Springer 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine hydrochloride - MilliporeSigma
Eigenschaften
IUPAC Name |
1-(1-phenylpyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-9(12)10-7-13-14(8-10)11-5-3-2-4-6-11/h2-9H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAUCNVBBMEIQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=C1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655498 | |
| Record name | 1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936940-64-6 | |
| Record name | 1-(1-Phenyl-1H-pyrazol-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline](/img/structure/B1385962.png)




![Ethanamine,2-[(3-chlorophenyl)sulfonyl]-](/img/structure/B1385969.png)

![1-[(4-Ethylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1385972.png)
![2-[Methyl(tetrahydro-2H-pyran-4-ylcarbonyl)amino]-acetic acid](/img/structure/B1385974.png)

![9-Fluoro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B1385980.png)
![3-[4-(Dimethylcarbamoyl)phenyl]propanoic acid](/img/structure/B1385982.png)
![1-[(5-Chloro-2-thienyl)sulfonyl]piperidin-4-one](/img/structure/B1385983.png)